[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C9H15IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol typically involves the iodination of a pyrazole derivative followed by the introduction of a 3-methylbutyl group. The reaction conditions often require the use of iodine and a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The final step involves the reduction of the intermediate product to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-methylbutane: Similar in structure but lacks the pyrazole ring.
4-Iodo-1H-pyrazole: Similar pyrazole ring but without the 3-methylbutyl group.
Uniqueness
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is unique due to the combination of the pyrazole ring, iodine atom, and 3-methylbutyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[4-iodo-1-(3-methylbutyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBBAJNAGGFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)CO)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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